molecular formula C21H23N3O2S B11273295 N-(4-methoxyphenethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

N-(4-methoxyphenethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11273295
M. Wt: 381.5 g/mol
InChI Key: VPHKVLAQMAITBK-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and an appropriate alkylating agent.

    Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting a thiol with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its imidazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets. The sulfanylacetamide moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

    N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Lacks the phenyl group on the imidazole ring, which may affect its binding properties.

    N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]PROPIONAMIDE: Contains a propionamide group instead of an acetamide group, potentially altering its pharmacokinetic properties.

    N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]BUTYRAMIDE: Contains a butyramide group, which may influence its solubility and bioavailability.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H23N3O2S/c1-24-19(17-6-4-3-5-7-17)14-23-21(24)27-15-20(25)22-13-12-16-8-10-18(26-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25)

InChI Key

VPHKVLAQMAITBK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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